[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone
Overview
Description
1-{3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-fluorobenzyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a benzoyl group and a fluorobenzyl group. The presence of the isoxazole moiety adds to its chemical diversity, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone typically involves multi-step organic reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-fluorobenzyl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-{3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-fluorobenzyl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways . The isoxazole moiety plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-{3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-chlorobenzyl)piperazine
- 1-{3-[(3,5-Dimethyl-4-isoxazolyl)methoxy]benzoyl}-4-(4-bromobenzyl)piperazine
Comparison: Compared to its analogs, [3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone exhibits unique properties due to the presence of the fluorine atom. This substitution can enhance its metabolic stability and binding affinity to specific targets, making it a compound of particular interest in medicinal chemistry .
Properties
IUPAC Name |
[3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3/c1-17-23(18(2)31-26-17)16-30-22-5-3-4-20(14-22)24(29)28-12-10-27(11-13-28)15-19-6-8-21(25)9-7-19/h3-9,14H,10-13,15-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZLTUFEVUFQLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)COC2=CC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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